molecular formula C4H5N3S3 B035730 Si-TMT CAS No. 1226494-16-1

Si-TMT

Cat. No.: B035730
CAS No.: 1226494-16-1
M. Wt: 191.3 g/mol
InChI Key: UVRDIFOZBJEFGI-UHFFFAOYSA-N
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Description

2,4,6-Trimercaptotriazine Silica Gel: (Si-TMT) is a silica-bound equivalent of 2,4,6-trimercaptotriazine. It is widely recognized for its efficiency in scavenging residual palladium from palladium-catalyzed reactions. The functional group in this compound is attached to a bioanalytical grade silica platform, ensuring that the use of this material does not introduce impurities to the reaction system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Si-TMT is synthesized by attaching 2,4,6-trimercaptotriazine to a silica gel platform. The typical scavenging conditions involve using 3-5 equivalents of this compound relative to the palladium content, with a reaction time of 30 minutes at room temperature. The reaction can be performed in a fixed bed or batch format .

Industrial Production Methods: this compound is produced on an industrial scale by companies like BiotageThe material is then functionalized with 2,4,6-trimercaptotriazine, resulting in a robust, non-swelling adsorbent suitable for restricted volume environments and fixed bed applications .

Chemical Reactions Analysis

Types of Reactions: Si-TMT primarily undergoes scavenging reactions, where it efficiently removes residual palladium from palladium-catalyzed reactions. These reactions include Suzuki-Miyaura cross-coupling reactions, Heck reactions, Buchwald aminations, Wacker-type oxidation, hydrogenation, allylation, reductive deallylation, and indole formation .

Common Reagents and Conditions: The common reagents used in these reactions include palladium acetate, dichlorobis(triphenylphosphine) palladium (II), and tetrakis(triphenylphosphine) palladium (0). The reactions are typically carried out at room temperature, with this compound being added in a batch mode or as a fixed bed in a cartridge .

Major Products: The major products formed from these reactions are the desired organic compounds with significantly reduced palladium content, meeting the stringent requirements for active pharmaceutical ingredients .

Biological Activity

Si-TMT, a compound derived from the integration of silicon (Si) and tandem mass tagging (TMT) technology, has garnered attention for its biological activities, particularly in the context of proteomics and its potential applications in various fields such as agriculture, medicine, and biotechnology. This article delves into the biological activity of this compound, presenting research findings, data tables, and case studies to provide a comprehensive overview.

Overview of this compound

This compound is primarily known for its role in quantitative proteomic analyses. TMT technology allows for the labeling of proteins, enabling the simultaneous quantification of multiple samples in a single experiment. This method is essential in understanding protein interactions, modifications, and functions within biological systems.

Key Biological Activities

1. Proteomic Analysis
this compound has been utilized extensively in proteomic studies to analyze post-translational modifications (PTMs), such as acetylation. For instance, a study involving the biocontrol fungus Clonostachys chloroleuca demonstrated that this compound could identify over 1,400 lysine acetylation sites across various proteins. These modifications were linked to significant biological processes including metabolic regulation and stress responses .

2. Metabolic Pathway Insights
Research employing this compound has revealed insights into metabolic pathways affected by various treatments. For example, a study on psoriasis treatment showed that this compound could elucidate the protective effects of specific herbal formulations by analyzing changes in the proteome related to autophagy and inflammation .

3. Applications in Agriculture
this compound's application extends to agricultural research, where it aids in understanding plant responses to environmental stressors. The identification of proteins involved in stress responses can lead to improved crop resilience through targeted breeding or genetic modification.

Case Study 1: Acetylome Analysis in Fungi

A detailed study used this compound to construct a lysine acetylome of C. chloroleuca, identifying 740 proteins with differentially modified acetylation sites during mycoparasitism. The research highlighted that these modifications were crucial for regulating protein interactions and enhancing virulence against pathogens like Sclerotinia sclerotiorum.

Protein NameKac Sites IdentifiedFunctional Role
Protein A10Metabolism
Protein B15Stress Response
Protein C8Cell Wall Integrity

Case Study 2: Psoriasis Treatment

In another investigation, this compound was employed to analyze the effects of Jueyin granules on psoriasis models. The quantitative proteomic analysis revealed significant changes in protein expression linked to inflammation and cellular repair mechanisms.

Protein NameFold ChangePathway Involved
Protein D2.5Inflammatory Response
Protein E1.8Cell Proliferation
Protein F3.0Apoptosis Regulation

Research Findings

Recent studies have consistently shown that this compound can effectively quantify protein modifications under various conditions, providing insights into complex biological processes:

  • Differential Regulation : Research indicates that specific acetylated proteins are differentially regulated during stress responses, suggesting their potential as biomarkers for disease states.
  • Functional Enrichment : Gene Ontology (GO) analyses from this compound studies reveal that most identified proteins are involved in metabolic processes and cellular signaling pathways .

Properties

IUPAC Name

6-methylsulfanyl-1H-1,3,5-triazine-2,4-dithione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S3/c1-10-4-6-2(8)5-3(9)7-4/h1H3,(H2,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRDIFOZBJEFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=S)NC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60480642
Record name Si-TMT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226494-16-1
Record name Si-TMT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60480642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,4,5-Trimethylthiazole (TMT) exposure affect puberty onset in female mice?

A1: The research indicates that chronic exposure to TMT, a component of predator odor, leads to a significant delay in puberty onset in female mice. [] This delay is observed through a later first estrus (an indicator of puberty) in TMT-exposed mice compared to the control group. [] The study suggests that TMT exposure triggers stress responses, potentially impacting the hormonal regulation of puberty, specifically by reducing the frequency of luteinizing hormone (LH) pulses. []

Q2: What are the behavioral effects observed in female mice exposed to TMT?

A2: Alongside delayed puberty, TMT exposure also resulted in increased anxiety-like behaviors in the mice. [] This was evident in their reduced exploration of open spaces in the Elevated Plus Maze and Light/Dark Box tests, as well as decreased social interaction time. [] This suggests that TMT, as a stressor, not only impacts physiological development but also induces behavioral changes associated with anxiety.

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